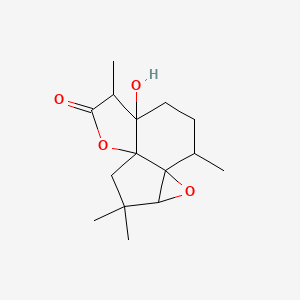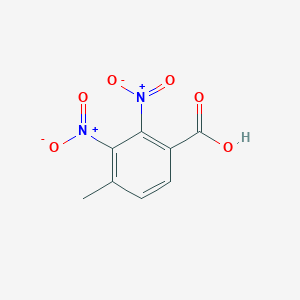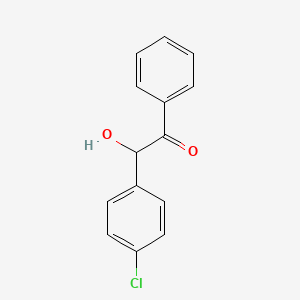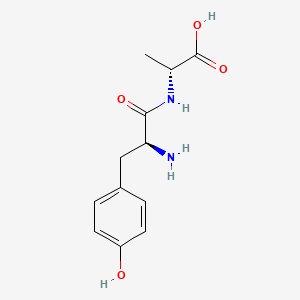![molecular formula C9H11BrN2O2 B14472632 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol CAS No. 72447-41-7](/img/structure/B14472632.png)
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol is a chemical compound characterized by the presence of a bromophenyl group attached to a diazenyl linkage, which is further connected to a propane-2-peroxol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol typically involves the diazotization of 4-bromoaniline followed by coupling with a suitable peroxol derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where 4-bromoaniline is treated with nitrous acid to form the diazonium salt. This intermediate is then reacted with a peroxol derivative under optimized conditions to yield this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation states.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The bromophenyl group can enhance the compound’s binding affinity to specific targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 2-bromo-2-nitropropane-1,3-diol
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
Uniqueness
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol is unique due to its combination of a bromophenyl group with a diazenyl linkage and a peroxol moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
72447-41-7 |
|---|---|
Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(4-bromophenyl)-(2-hydroperoxypropan-2-yl)diazene |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,14-13)12-11-8-5-3-7(10)4-6-8/h3-6,13H,1-2H3 |
InChI Key |
WPQSMJOYYVPVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=NC1=CC=C(C=C1)Br)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)



![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)




